

An In-depth Technical Guide to N-Succinimidylalkyl-Methanethiosulfonate Crosslinkers

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Compound of Interest

Compound Name: N-Succinimidylpentadecyl Methanethiosulfonate

Cat. No.: B015968

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A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Succinimidylalkyl-Methanethiosulfonate (NHS-alkyl-MTS) crosslinkers, a critical class of reagents in bioconjugation and drug delivery. While the specific query for "**N-Succinimidylpentadecyl Methanethiosulfonate**" (a 15-carbon spacer) does not correspond to a widely cataloged product, this document will address the core chemical principles and applications of this family of heterobifunctional linkers. We will provide the theoretical molecular weight for the pentadecyl variant and use commercially available analogs with shorter alkyl chains to illustrate the practical applications and methodologies.

Core Concepts: The Power of Heterobifunctional Linkers

In the realm of bioconjugation, the ability to selectively connect different biomolecules is paramount. Heterobifunctional linkers are the molecular architects of these connections, possessing two distinct reactive groups that can target different functional moieties on proteins, peptides, or other molecules of interest. The NHS-alkyl-MTS series of crosslinkers are

exemplary in this regard, offering a powerful toolset for creating stable and specific bioconjugates.

The fundamental design of these linkers consists of two key reactive ends separated by an alkyl spacer chain:

- N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.
- Methanethiosulfonate (MTS): This group exhibits high reactivity towards sulfhydryl groups (thiols), found in cysteine residues, forming a disulfide bond.

The alkyl spacer chain's length can be varied to modulate the linker's solubility, steric hindrance, and the distance between the conjugated molecules.

Physicochemical Properties and Molecular Weights

The molecular weight of an NHS-alkyl-MTS crosslinker is a critical parameter for accurate quantification and reaction stoichiometry. While "**N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate**" is not a standard catalog item, its theoretical molecular weight can be calculated. For practical reference, the molecular weights of common, commercially available analogs are also provided in the table below.

Compound Name	Alkyl Chain Length	Molecular Formula	Molecular Weight (g/mol)
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate	3 Carbons (propyl)	C ₉ H ₁₃ NO ₆ S ₂	295.33[1][2]
N-Succinimidyloxycarbonylpentyl Methanethiosulfonate	5 Carbons (pentyl)	C ₁₁ H ₁₇ NO ₆ S ₂	323.39[3]
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate	11 Carbons (undecyl)	C ₁₇ H ₂₉ NO ₆ S ₂	407.55[4]
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate	15 Carbons (pentadecyl)	C ₂₁ H ₃₇ NO ₆ S ₂	479.64 (Calculated)

Mechanism of Action: A Two-Step Conjugation Strategy

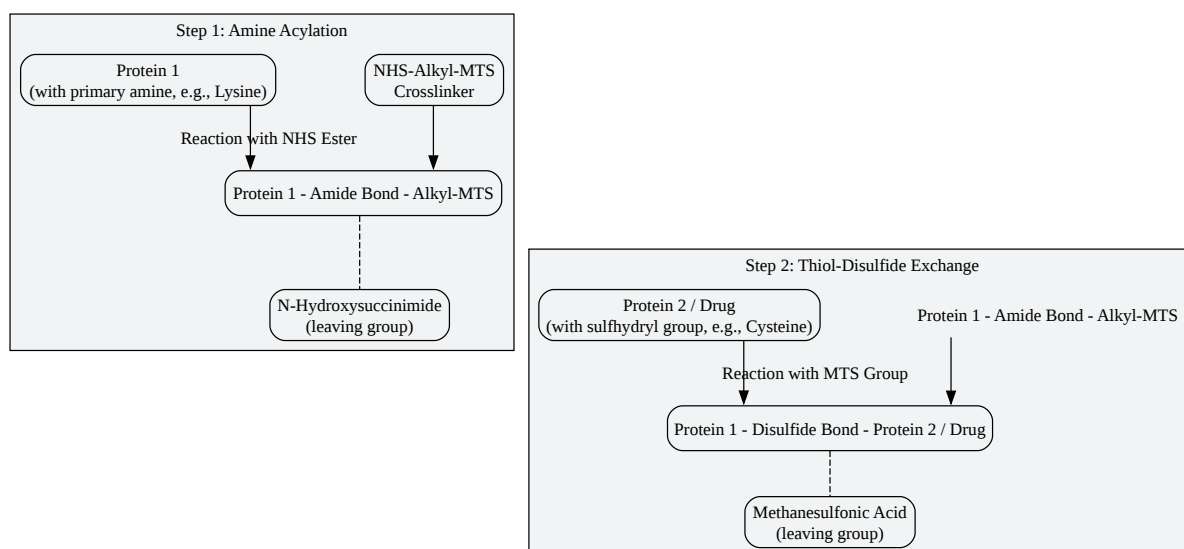
The utility of NHS-alkyl-MTS crosslinkers lies in their two-step reaction mechanism, which allows for controlled and specific conjugation. This process is fundamental to their application in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester with a primary amine on the target protein (e.g., an antibody). This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and nucleophilic. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond.

Step 2: Thiol-Disulfide Exchange

Once the linker is attached to the first protein via the amine group, the MTS group is available to react with a sulfhydryl group on a second molecule (e.g., a cysteine residue on a payload drug or another protein). This reaction is a thiol-disulfide exchange, resulting in the formation of a stable disulfide bond and the release of methanesulfonic acid.



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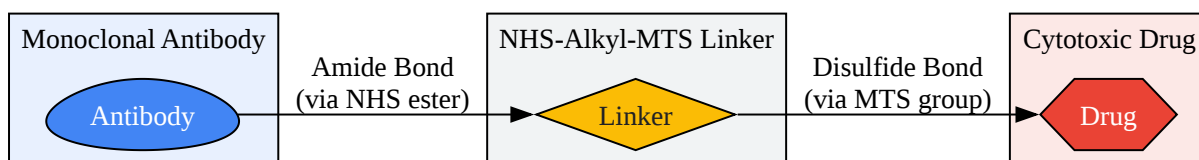
Figure 1: Two-step reaction mechanism of NHS-Alkyl-MTS crosslinkers.

Applications in Research and Drug Development

The unique reactivity of NHS-alkyl-MTS crosslinkers makes them invaluable tools in a variety of applications, most notably in the development of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[5][6] The linker connecting the antibody and the drug is a critical component of ADC design, influencing its stability, efficacy, and safety.[6] NHS-alkyl-MTS linkers can be employed to conjugate a drug to an antibody through a disulfide bond. This disulfide linkage is designed to be stable in the bloodstream but can be cleaved inside the target cell, where the reducing environment facilitates the release of the active drug.[5]



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Figure 2: Conceptual diagram of an Antibody-Drug Conjugate (ADC) using an NHS-Alkyl-MTS linker.

Protein-Protein Conjugation and Immobilization

These crosslinkers are also widely used for creating specific protein-protein conjugates for various research applications, such as immunoassays and protein interaction studies. Furthermore, the ability to first react with an amine-containing surface allows for the subsequent immobilization of thiol-containing molecules, a technique often used in biosensor development and affinity chromatography.

Experimental Protocol: General Procedure for Protein-Protein Conjugation

This protocol provides a general framework for conjugating two proteins using an NHS-alkyl-MTS crosslinker. Optimization of buffer conditions, reaction times, and molar ratios of reactants is crucial for each specific application.

Materials:

- Protein 1 (containing primary amines)
- Protein 2 (containing free sulfhydryls)
- NHS-Alkyl-MTS Crosslinker
- Amine-reactive Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
- Thiol-reactive Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
- Desalting columns
- Quenching reagent (e.g., Tris or glycine for NHS reaction; cysteine or β -mercaptoethanol for MTS reaction)

Procedure:

- Preparation of Protein 1:
 - Dissolve Protein 1 in the Amine-reactive Conjugation Buffer.
 - If necessary, perform a buffer exchange using a desalting column to remove any amine-containing contaminants.
- Activation of Protein 1 with NHS-Alkyl-MTS:
 - Dissolve the NHS-Alkyl-MTS crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
 - Add the desired molar excess of the crosslinker solution to the Protein 1 solution.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
- Removal of Excess Crosslinker:
 - Immediately after the incubation, remove non-reacted crosslinker using a desalting column equilibrated with the Thiol-reactive Conjugation Buffer. This step is critical to prevent

unwanted side reactions in the subsequent step.

- Conjugation to Protein 2:
 - Dissolve Protein 2 (containing free sulfhydryls) in the Thiol-reactive Conjugation Buffer. If necessary, reduce any existing disulfide bonds using a mild reducing agent and subsequently remove the reducing agent.
 - Add the activated Protein 1 to the Protein 2 solution.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
- Quenching of Unreacted Moieties:
 - Add a quenching reagent to cap any unreacted MTS groups.
- Purification and Characterization:
 - Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography).
 - Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Conclusion

The N-Succinimidyl-oxycarbonyl-alkyl-Methanethiosulfonate family of crosslinkers represents a versatile and powerful tool for researchers and drug developers. Their heterobifunctional nature allows for the controlled and specific creation of bioconjugates with broad applications in targeted drug delivery, diagnostics, and fundamental research. A thorough understanding of their chemical properties, reaction mechanisms, and the practical considerations for their use is essential for the successful design and execution of bioconjugation strategies.

References

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